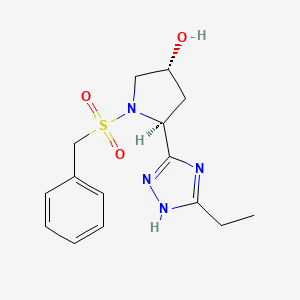![molecular formula C15H18ClN5O B7354922 3-[(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354922.png)
3-[(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyridine derivatives and has been found to exhibit promising pharmacological properties. In
Mechanism of Action
The mechanism of action of 3-[(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine is not fully understood. However, it has been found to act as an inhibitor of certain enzymes involved in cancer cell growth and inflammation. It has also been found to interact with certain receptors in the brain, which may explain its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.
Future Directions
There are several future directions for research on 3-[(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine. One area of research could focus on optimizing its use as a treatment for cancer and inflammatory diseases. Another area of research could focus on further understanding its mechanism of action and identifying additional receptors and enzymes that it interacts with. Additionally, research could explore its potential use in other neurological disorders besides Alzheimer's disease.
Synthesis Methods
The synthesis of 3-[(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine involves a series of chemical reactions. The starting materials include 6-chloropyrazine-2-carboxylic acid, 3-aminopyrrolidine, and 2-bromo-4,6-dimethylpyridine. The reaction involves the conversion of 6-chloropyrazine-2-carboxylic acid to 6-chloropyrazine-2-carboxamide, which is then reacted with 3-aminopyrrolidine to form 3-[(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-yl]oxy-6-chloropyrazine-2-carboxamide. Finally, the compound is reacted with 2-bromo-4,6-dimethylpyridine to obtain the desired product.
Scientific Research Applications
3-[(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine has been found to exhibit potential applications in the field of medicine. It has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential use as a treatment for neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
3-[(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-20(2)15-12(4-3-6-18-15)22-11-5-7-21(10-11)14-9-17-8-13(16)19-14/h3-4,6,8-9,11H,5,7,10H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBWMCNCRULVLU-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)OC2CCN(C2)C3=CN=CC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=CC=N1)O[C@H]2CCN(C2)C3=CN=CC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-cyclopropyl-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-2-fluorobut-2-enamide](/img/structure/B7354841.png)
![tert-butyl 3-[1-[(3S)-3-fluoropyrrolidine-1-carbonyl]cyclobutyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B7354849.png)
![N-[(1R,2S)-2-(2,4-difluorophenyl)cyclopropyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B7354857.png)
![3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354862.png)

![(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide](/img/structure/B7354872.png)
![N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide](/img/structure/B7354874.png)
![6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide](/img/structure/B7354882.png)
![(1S,2S)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonamide](/img/structure/B7354900.png)
![(4S,5R)-4-[(6-chloropyrazin-2-yl)amino]-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B7354904.png)
![2-[[4-(1-Methyl-4,5-dihydroimidazol-2-yl)cyclohexyl]amino]pyridine-3-carbonitrile](/img/structure/B7354916.png)
![(4S,5R)-4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)amino]-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B7354919.png)
![3-[(3S)-1-(5-fluoro-2,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354931.png)
![N,N-dimethyl-3-[(3S)-1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine](/img/structure/B7354940.png)